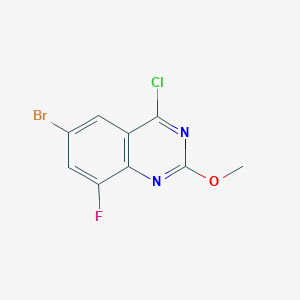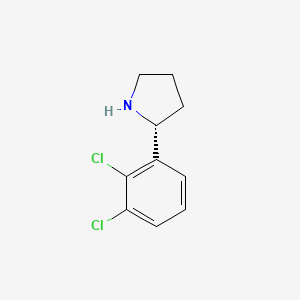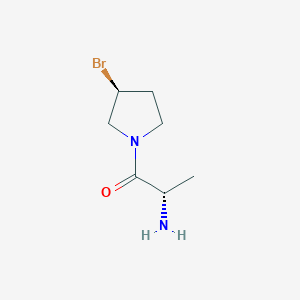![molecular formula C13H12O4 B11757065 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid](/img/structure/B11757065.png)
2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is a complex organic compound with a unique structure that includes a methoxy group, a naphthalene ring, and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 6-methoxy-1-tetralone with acetic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the naphthalene ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features and biological activity.
Naphthalene derivatives: Compounds with a naphthalene ring that exhibit similar chemical reactivity.
Uniqueness
2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2E)-2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15)/b9-7+ |
Clave InChI |
MAHPIJDPKFYPDB-VQHVLOKHSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=O)/C(=C/C(=O)O)/CC2 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


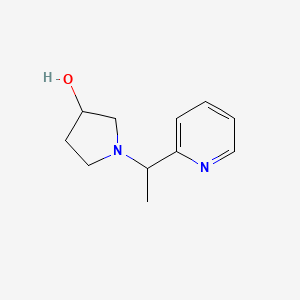
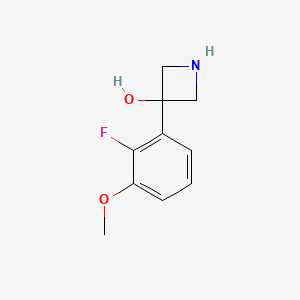
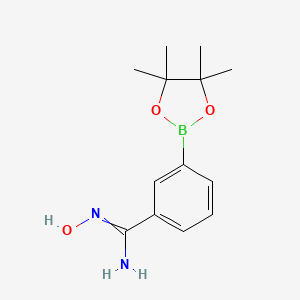

![1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)
![1H-Pyrrolo[3,2-c]pyridine-2,4(3H,5H)-dione](/img/structure/B11757006.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
![4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11757015.png)
![(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11757018.png)
![10-Chloronaphtho[2,1-b]benzofuran](/img/structure/B11757025.png)
